molecular formula C18H36Sn B15160160 Tributyl(4-methylpenta-1,4-dien-1-YL)stannane CAS No. 794517-29-6

Tributyl(4-methylpenta-1,4-dien-1-YL)stannane

Cat. No.: B15160160
CAS No.: 794517-29-6
M. Wt: 371.2 g/mol
InChI Key: ZYGGCRAHNBUOFD-UHFFFAOYSA-N
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Description

Tributyl(4-methylpenta-1,4-dien-1-yl)stannane is an organotin compound with the molecular formula C17H32Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to a 4-methylpenta-1,4-dien-1-yl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(4-methylpenta-1,4-dien-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with 4-methylpenta-1,4-dien-1-yl halide under inert conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-methylpenta-1,4-dien-1-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Tributyl(4-methylpenta-1,4-dien-1-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Used in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

The mechanism by which tributyl(4-methylpenta-1,4-dien-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of new chemical bonds. The compound can also participate in radical reactions, where the tin atom stabilizes the radical intermediate, allowing for controlled reactions.

Comparison with Similar Compounds

Similar Compounds

    Tributylstannane: Similar structure but lacks the 4-methylpenta-1,4-dien-1-yl group.

    Triphenylstannane: Contains phenyl groups instead of butyl groups.

    Tetraethylstannane: Contains ethyl groups instead of butyl groups.

Uniqueness

Tributyl(4-methylpenta-1,4-dien-1-yl)stannane is unique due to the presence of the 4-methylpenta-1,4-dien-1-yl group, which imparts specific reactivity and properties. This group allows for unique interactions and reactions that are not possible with other organotin compounds.

Properties

CAS No.

794517-29-6

Molecular Formula

C18H36Sn

Molecular Weight

371.2 g/mol

IUPAC Name

tributyl(4-methylpenta-1,4-dienyl)stannane

InChI

InChI=1S/C6H9.3C4H9.Sn/c1-4-5-6(2)3;3*1-3-4-2;/h1,4H,2,5H2,3H3;3*1,3-4H2,2H3;

InChI Key

ZYGGCRAHNBUOFD-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCC(=C)C

Origin of Product

United States

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